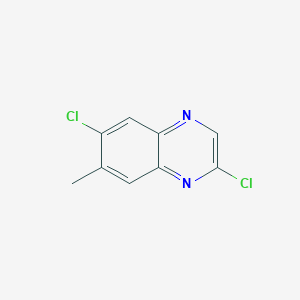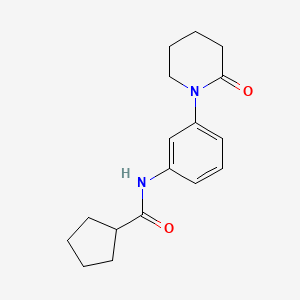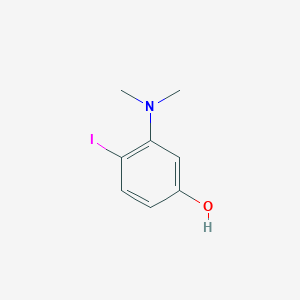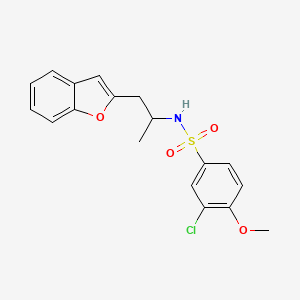![molecular formula C8H16ClNO B2447960 2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride CAS No. 2413877-31-1](/img/structure/B2447960.png)
2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Spiro[3.3]heptane-based structures, including 2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride, are significant in the synthesis of conformationally restricted glutamic acid analogs. These analogs can probe the topologies of different glutamate receptors due to their rigid spirocyclic scaffold (Radchenko, Grygorenko, & Komarov, 2008).
Enzyme-catalyzed Asymmetric Synthesis
- The compound has been used in enzyme-catalyzed asymmetric synthesis and enzymatic resolution of racemic spiro[3.3] heptane derivatives, showcasing its potential in creating stereochemically complex molecules (Naemura & Furutani, 1990).
Chemical Reactions and Catalysis
- It is involved in rhodium(I)-catalyzed skeletal reorganization, demonstrating the compound's versatility in chemical synthesis and transformation (Matsuda, Yuihara, & Kondo, 2016).
Medicinal Chemistry Applications
- In medicinal chemistry, the compound and its derivatives are significant for their three-dimensional shape and fluorine substitution patterns, offering unique pharmacological properties (Chernykh et al., 2016).
Polymer Science
- The compound's derivatives have applications in polymer science, particularly in the synthesis of optically active oligo- and polyamides (Tang, Miura, Imae, & Kawakami, 1999).
Drug Discovery and Development
- Its structure is utilized in drug discovery, particularly in the design and synthesis of novel compounds with potential anticancer properties (Chitti et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-6-3-8(4-6)2-1-7(8)10;/h6-7,10H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEDQQDIZRLUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CC(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)




![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)
![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)



![[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2447899.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2447900.png)